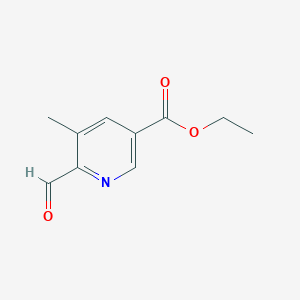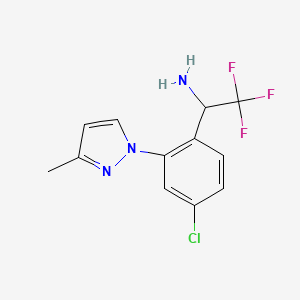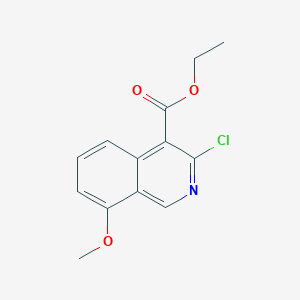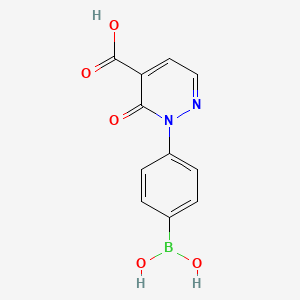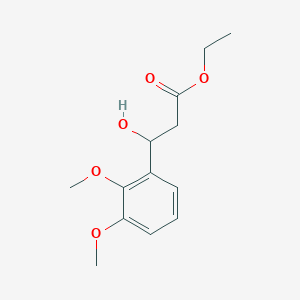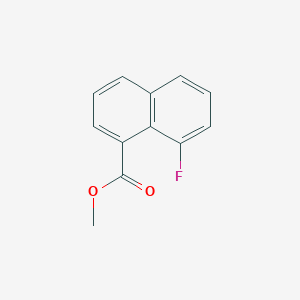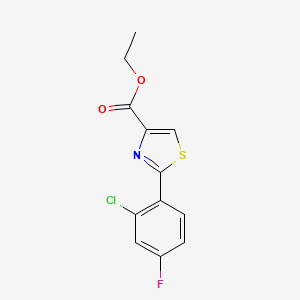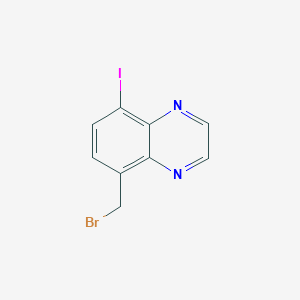
5-(Bromomethyl)-8-iodoquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-8-iodoquinoxaline: is an organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring. The presence of bromomethyl and iodo substituents on the quinoxaline core makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-8-iodoquinoxaline typically involves multi-step reactions. One common method includes the bromination of quinoxaline derivatives followed by iodination. The bromomethyl group can be introduced using bromomethylation reactions, often involving reagents like paraformaldehyde and hydrobromic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production, ensuring the reaction conditions are safe, efficient, and cost-effective.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl and iodo groups can undergo nucleophilic substitution reactions.
Oxidation and Reduction: These reactions can modify the functional groups on the quinoxaline ring.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which are useful for forming carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium iodide can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts are commonly used in Suzuki-Miyaura couplings.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted quinoxalines can be formed.
Coupling Products: Biaryl compounds are typical products of Suzuki-Miyaura reactions.
Scientific Research Applications
Chemistry: 5-(Bromomethyl)-8-iodoquinoxaline is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology and Medicine: Research into quinoxaline derivatives has shown potential in developing pharmaceuticals, including antimicrobial and anticancer agents. The unique substituents on this compound may enhance its biological activity.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action for 5-(Bromomethyl)-8-iodoquinoxaline in biological systems is not fully elucidated. it is believed to interact with various molecular targets, potentially disrupting cellular processes. The bromomethyl and iodo groups may facilitate binding to specific enzymes or receptors, influencing their activity.
Comparison with Similar Compounds
- 5-Bromoquinoxaline
- 8-Iodoquinoxaline
- 5-(Chloromethyl)-8-iodoquinoxaline
Comparison: 5-(Bromomethyl)-8-iodoquinoxaline is unique due to the presence of both bromomethyl and iodo groups, which can significantly alter its reactivity and biological activity compared to its analogs. The combination of these substituents may provide enhanced properties for specific applications in research and industry.
Properties
Molecular Formula |
C9H6BrIN2 |
|---|---|
Molecular Weight |
348.97 g/mol |
IUPAC Name |
5-(bromomethyl)-8-iodoquinoxaline |
InChI |
InChI=1S/C9H6BrIN2/c10-5-6-1-2-7(11)9-8(6)12-3-4-13-9/h1-4H,5H2 |
InChI Key |
SBGWTWASBHBUFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1CBr)N=CC=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate](/img/structure/B13672350.png)
![7-Bromo-4-fluoro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13672355.png)
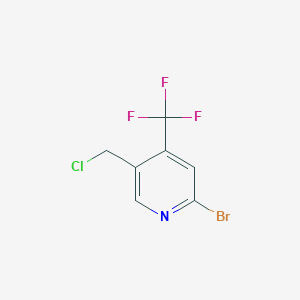
![2-Bromo-5,7-dichlorothiazolo[5,4-B]pyridine](/img/structure/B13672361.png)
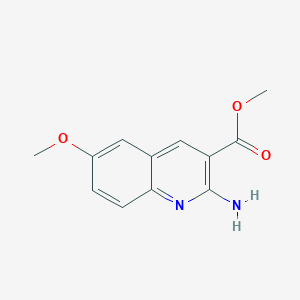
![Imidazo[1,2-b]pyridazine-6-carbonitrile](/img/structure/B13672368.png)
